molecular formula C9H7BrS B1601711 7-Bromo-2-methylbenzo[b]thiophene CAS No. 75288-49-2

7-Bromo-2-methylbenzo[b]thiophene

Cat. No. B1601711
CAS RN: 75288-49-2
M. Wt: 227.12 g/mol
InChI Key: XFHOPSWPWLPVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methylbenzo[b]thiophene is a chemical compound with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol . It is used in research as a starting material for the synthesis of larger, usually bioactive structures .


Synthesis Analysis

Thiophene derivatives, such as 7-Bromo-2-methylbenzo[b]thiophene, can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide .


Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylbenzo[b]thiophene consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms, substituted with a bromine atom at the 7th position and a methyl group at the 2nd position .


Chemical Reactions Analysis

Thiophene-based compounds like 7-Bromo-2-methylbenzo[b]thiophene can undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . For example, nitration, bromination, and acetylation of similar compounds have been reported to give mainly the 2-substituted compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Antioxidant Properties : 7-Bromo-2-methylbenzo[b]thiophene derivatives have been synthesized through palladium-catalyzed Buchwald-Hartwig cross-coupling, demonstrating significant antioxidant properties. These compounds, evaluated through methods like reducing power, DPPH radical scavenging, and inhibition of lipid peroxidation, have shown potential based on the structure-activity relationships determined by various substituents (Queiroz et al., 2007).

  • Charge-Transporting Material : The bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, a triphenylamine-based material, revealed "abnormal" bromination positions due to its non-planar conjugated model. This study provides insights into the synthesis and theoretical calculation of novel charge-transporting materials (Wu et al., 2013).

  • Tubulin Binding Agents : A library of functionalized 3-(α-styryl)-benzo[b]thiophenes was synthesized, showcasing high molecular diversity. These compounds were evaluated for their antiproliferative properties, with certain derivatives inhibiting tubulin polymerization at micromolar levels, suggesting potential applications in cancer therapy (Tréguier et al., 2014).

  • Synthetic Methodologies : Research into the "abnormal" bromination reaction selectivity of 5-diarylamino-2-methylbenzo[b]thiophene highlights its potential as a base for further chemical modifications and applications in materials science. This work sheds light on the unique electronic structure influencing reaction selectivity, offering pathways for novel compound synthesis (Wu et al., 2013).

Safety And Hazards

While specific safety and hazard information for 7-Bromo-2-methylbenzo[b]thiophene is not available in the search results, it is generally recommended to ensure adequate ventilation when handling similar compounds, avoid contact with eyes, skin, or clothing, and avoid ingestion and inhalation .

Future Directions

Thiophene-based compounds like 7-Bromo-2-methylbenzo[b]thiophene have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in this field may involve the development of new synthesis methods and the exploration of new applications in medicinal chemistry .

properties

IUPAC Name

7-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHOPSWPWLPVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504755
Record name 7-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-methylbenzo[b]thiophene

CAS RN

75288-49-2
Record name 7-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2-methyl-1-benzothiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-methylbenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-methylbenzo[b]thiophene
Reactant of Route 3
7-Bromo-2-methylbenzo[b]thiophene
Reactant of Route 4
7-Bromo-2-methylbenzo[b]thiophene
Reactant of Route 5
Reactant of Route 5
7-Bromo-2-methylbenzo[b]thiophene
Reactant of Route 6
7-Bromo-2-methylbenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.